N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorine, trifluoromethyl, nitrophenyl, and imidazo[2,1-b][1,3]thiazole groups, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as reverse transcriptase enzymes , and have shown promising results in inhibiting the growth of certain cancer cell lines .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s worth noting that similar compounds have been found to induce cell death via the mitochondrial apoptotic pathway .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of the compound.
Result of Action
Similar compounds have shown antiproliferative action against certain cancer cell lines . For instance, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
Action Environment
The solubility of the compound in various solvents could potentially influence its action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the fluorine, trifluoromethyl, and nitrophenyl groups. Common reagents used in these reactions include fluorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as supported liquid extraction (SLE) and solid-phase extraction (SPE) can be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in halogenated derivatives.
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.
Chimassorb® light stabilizer: Used in polymer stabilization.
Radical-triggered translocation compounds: Employed in multi-site functionalization.
Uniqueness
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O3S/c1-10-17(18(29)25-12-5-6-15(21)14(8-12)20(22,23)24)32-19-26-16(9-27(10)19)11-3-2-4-13(7-11)28(30)31/h2-9H,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFPAEBBQMGKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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